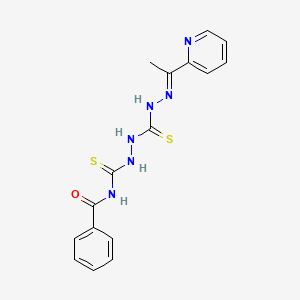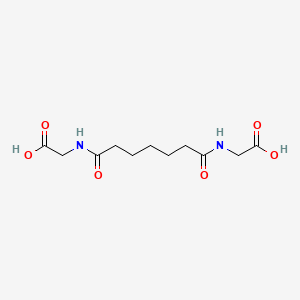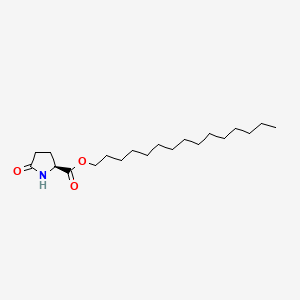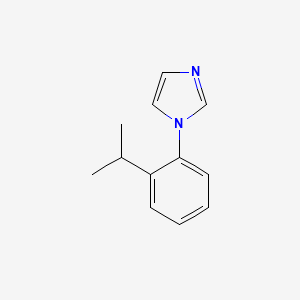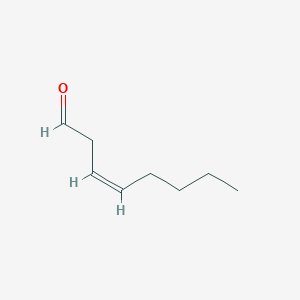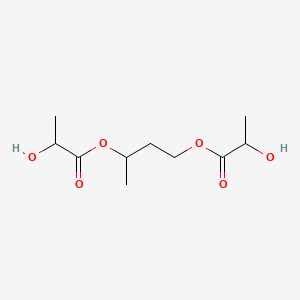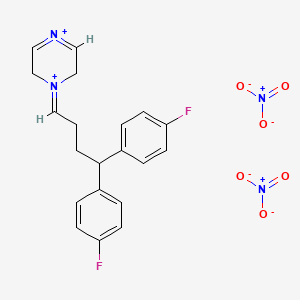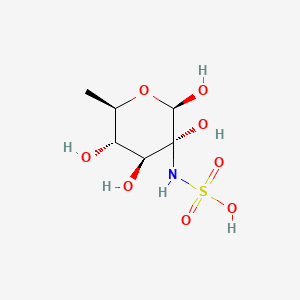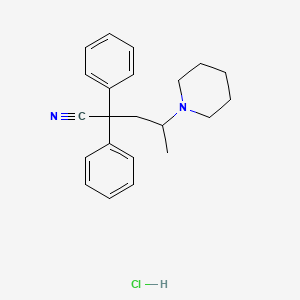
gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride: is a chemical compound with the molecular formula C22H27ClN2 It is known for its complex structure, which includes a piperidine ring substituted with diphenyl and butyronitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and ketones.
Substitution with Diphenyl Groups:
Addition of the Butyronitrile Group: This step involves nucleophilic substitution reactions where the butyronitrile group is introduced to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst or ligand in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Biochemical Studies: Used to study enzyme interactions and biochemical pathways.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby altering the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- alpha,alpha-Diphenylpiperidine-1-butyronitrile
- gamma-Methyl-alpha,alpha-diphenylpiperidine-1-propionitrile
Uniqueness
gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride is unique due to its specific substitution pattern and the presence of the butyronitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
93942-55-3 |
|---|---|
Formule moléculaire |
C22H27ClN2 |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
2,2-diphenyl-4-piperidin-1-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C22H26N2.ClH/c1-19(24-15-9-4-10-16-24)17-22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3;1H |
Clé InChI |
LWRAGUAXVRBIRB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


